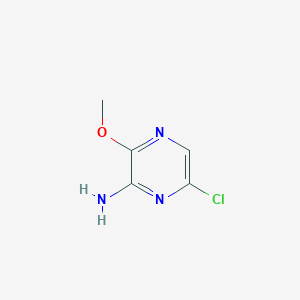

6-Chloro-3-methoxypyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTDGVGWVOGYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591732 | |

| Record name | 6-Chloro-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-49-6 | |

| Record name | 6-Chloro-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism & Synthesis of 6-Chloro-3-methoxypyrazin-2-amine

The following technical guide details the formation mechanism, synthetic pathways, and experimental protocols for 6-Chloro-3-methoxypyrazin-2-amine (CAS: 5900-13-0).

Executive Summary & Molecule Profile

This compound is a highly functionalized pyrazine intermediate used critically in the development of pharmaceuticals, particularly kinase inhibitors and antimalarial agents (e.g., Sulfalene analogs). Its structure features three distinct functional groups—an amine, a methoxy, and a chlorine atom—arranged around a pyrazine core. This specific substitution pattern requires precise regiochemical control during synthesis to avoid isomeric impurities (e.g., 5-chloro isomers).

| Attribute | Details |

| IUPAC Name | This compound |

| CAS Number | 5900-13-0 |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Key Reactivity | Nucleophilic aromatic substitution (SNAr), Diazotization, Palladium-catalyzed coupling. |

Core Synthetic Pathway

The most robust and chemically defined route involves a three-step sequence starting from commercially available 2,6-dichloropyrazine. This pathway prioritizes regioselectivity by utilizing the directing effects of the amine group and the differential leaving group ability of bromine versus chlorine.

Reaction Scheme

-

Amination: Selective ammonolysis of 2,6-dichloropyrazine.

-

Bromination: Regioselective electrophilic halogenation.

-

Methoxylation: Chemoselective Nucleophilic Aromatic Substitution (SNAr).

Caption: Figure 1. Step-wise synthetic pathway from 2,6-dichloropyrazine to the target molecule.

Detailed Mechanism & Causality

Step 1: Formation of 2-Amino-6-chloropyrazine

-

Reagents: 2,6-Dichloropyrazine, Aqueous Ammonia (25-28%).

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

-

Causality: The pyrazine ring is electron-deficient, facilitating nucleophilic attack.[2] Since 2,6-dichloropyrazine is symmetrical, the initial attack by ammonia at either C2 or C6 yields the same product.

-

Control Point: The reaction must be controlled to prevent diamination (formation of 2,6-diaminopyrazine). This is achieved by using a stoichiometric excess of ammonia but limiting temperature/time to favor monosubstitution.

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[2]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry Logic:

-

The amine group at C2 is a strong electron-donating group (EDG) by resonance, activating the ortho (C3) and para (C5) positions.

-

The chlorine at C6 is electron-withdrawing (deactivating) but directs ortho (C5) and para (C3).

-

Conflict: Both substituents direct to C3 and C5.

-

Outcome: Bromination occurs preferentially at C3 . While steric hindrance from the adjacent amine might suggest C5 preference, the "ortho-effect" (hydrogen bonding between the amine proton and the succinimide carbonyl) and the electronic reinforcement often favor C3 in this specific scaffold. Furthermore, C5 is sterically crowded by the adjacent Chlorine at C6.

-

-

Why Bromine? Introducing a bromine atom at C3 creates a "differential leaving group." Bromine is a better leaving group than chlorine in the subsequent SNAr step, allowing for chemoselective substitution.

Step 3: Chemoselective Methoxylation (The Core Transformation)

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: SNAr via a Meisenheimer Complex.

-

Mechanistic Insight:

-

The precursor, 3-bromo-6-chloropyrazin-2-amine, has two potential leaving groups: Br at C3 and Cl at C6.

-

Selectivity: The reaction proceeds exclusively at C3 (displacing Bromine).

-

Reasoning:

-

Bond Strength: The C-Br bond is weaker than the C-Cl bond.

-

Transition State Stabilization: The incoming methoxide ion can coordinate with the adjacent amine protons (H-bonding), guiding the nucleophile to the C3 position.

-

Activation: Both positions are activated by ring nitrogens, but the specific electronic environment created by the amine makes C3 highly susceptible to substitution when occupied by a good leaving group like Bromine.

-

-

Caption: Figure 2. SNAr mechanism illustrating the displacement of Bromine at C3.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-chloropyrazine

-

Setup: Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel.

-

Reactants: Add 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and 28% Aqueous Ammonia (100 mL).

-

Reaction: Seal and heat to 100–110 °C for 5–8 hours.

-

Work-up:

-

Cool to room temperature (precipitation occurs).

-

Filter the white solid.

-

Wash the filter cake with cold water (2 x 20 mL) to remove ammonium chloride.

-

Purification: Recrystallize from ethanol or "pulp" (triturate) with hexane if necessary.

-

-

Yield: ~85–95% (White solid).

-

Validation: 1H NMR (DMSO-d6) should show two singlets for pyrazine protons (if not coupled) and a broad singlet for NH2.

Protocol B: Synthesis of 3-Bromo-6-chloropyrazin-2-amine

-

Setup: 250 mL round-bottom flask with magnetic stirring.

-

Reactants: Dissolve 2-amino-6-chloropyrazine (5.0 g, 38.6 mmol) in Acetonitrile (MeCN, 50 mL).

-

Addition: Add N-Bromosuccinimide (NBS) (7.56 g, 42.5 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.

-

Note: Keep the reaction protected from light to minimize radical side reactions.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Yield: ~70–80%.

-

Data: Mass Spec (ESI) m/z: 207/209/211 (Characteristic Br/Cl isotope pattern).

Protocol C: Synthesis of this compound

-

Setup: 100 mL round-bottom flask equipped with a reflux condenser.

-

Reactants: Dissolve 3-bromo-6-chloropyrazin-2-amine (2.0 g, 9.6 mmol) in anhydrous Methanol (20 mL).

-

Reagent: Add Sodium Methoxide (25 wt% in MeOH, 2.2 mL, ~9.6 mmol) or solid NaOMe (0.52 g).

-

Critical: Use exactly 1.0–1.1 equivalents. Excess base may lead to displacement of the C6-Chlorine (bis-methoxylation).

-

-

Reaction: Heat to Reflux (65 °C) for 4–12 hours.

-

Monitoring: HPLC is preferred to detect formation of the bis-methoxy impurity.

-

-

Work-up:

-

Purification: Column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) may be required to separate any unreacted bromide or bis-methoxy byproduct.

-

Yield: ~60–75%.

Analytical Data Summary

| Compound | 1H NMR (Characteristic Signals) | MS (ESI, m/z) |

| 2-Amino-6-chloropyrazine | δ 7.8 (s, 1H), 7.6 (s, 1H), 6.8 (bs, 2H, NH2) | 129 [M+H]⁺ |

| 3-Bromo-6-chloropyrazin-2-amine | δ 7.9 (s, 1H, C5-H), 7.0 (bs, 2H, NH2) | 207/209/211 |

| This compound | δ 7.5 (s, 1H, C5-H), 4.8 (bs, 2H, NH2), 3.9 (s, 3H, OMe) | 159/161 [M+H]⁺ |

Troubleshooting & Optimization

-

Issue: Bis-methoxylation.

-

Cause: Excess NaOMe or reaction temperature too high.

-

Solution: Strictly control stoichiometry (1.0 eq NaOMe). Lower temperature to 50 °C and extend time.

-

-

Issue: Regioselectivity in Bromination.

-

Observation: Formation of 5-bromo isomer.[2]

-

Solution: Ensure the starting material is pure 2-amino-6-chloropyrazine. Use NBS in polar aprotic solvents (MeCN or DMF) which favor the polar mechanism over radical bromination.

-

-

Safety: 2,6-Dichloropyrazine is an irritant. NBS is a sensitizer. All reactions involving ammonia and heating must be performed behind a blast shield.

References

-

Patent: Mrgprx2 antagonists and methods of use thereof. WO2024226914A2. (Describes the specific conversion of 3-bromo-6-chloropyrazin-2-amine to this compound via NaOMe). Link

-

Synthesis Protocol: General procedure for the synthesis of 2-amino-6-chloropyrazine from 2,6-dichloropyrazine. ChemicalBook Protocols. Link

-

Regioselectivity Study: Efficient Halogenation of 2-Aminopyrazine. (Discusses NBS bromination patterns on aminopyrazines). Link

-

Review: Nucleophilic Aromatic Substitution of Chloropyrazines. Journal of the Chemical Society C. Link

Sources

Methodological & Application

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Chloro-3-methoxypyrazin-2-amine

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Pyrazine Scaffolds in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] This has made them one of the most important target classes for modern drug discovery.[1][3] The pyrazine moiety, a nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. 6-Chloro-3-methoxypyrazin-2-amine is a synthetic compound featuring this core structure, presenting an intriguing starting point for the discovery of novel kinase modulators. The strategic placement of its chloro, methoxy, and amine functional groups offers multiple points for chemical diversification, making it an ideal candidate for library synthesis and subsequent high-throughput screening (HTS) campaigns.[4][5]

This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign to identify and validate potential kinase inhibitors based on the this compound scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for a robust luminescence-based kinase assay, and outline a rigorous hit validation cascade.

Assay Principle: Monitoring Kinase Activity via ATP Depletion

To screen for inhibitors of a chosen kinase, a robust and scalable assay is paramount. Luminescence-based kinase assays, such as the Kinase-Glo® platform, are well-suited for HTS due to their high sensitivity, broad dynamic range, and homogenous "mix-and-read" format.[6][7][8] The fundamental principle of this assay is the quantification of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[7][9]

The kinase reaction consumes ATP, and the amount of remaining ATP is inversely proportional to the kinase activity. A proprietary luciferase enzyme then utilizes the remaining ATP to oxidize luciferin, generating a stable "glow-type" luminescent signal.[7] In the presence of an effective kinase inhibitor, the kinase reaction is suppressed, leading to less ATP consumption and, consequently, a higher luminescent signal.[9]

This methodology is universally applicable to all ATP-dependent kinases and is less susceptible to interference from fluorescent compounds that can plague other assay formats.[6][7]

Experimental Workflow: A Step-by-Step Guide

A successful HTS campaign is a multi-stage process, from initial assay development to hit confirmation. The following sections provide a detailed protocol for each stage.

I. Assay Development and Optimization

Before embarking on a full-scale screen, the kinase assay must be meticulously optimized to ensure its robustness and suitability for HTS.

Key Optimization Parameters:

-

Enzyme Concentration: Titrate the kinase to determine the concentration that yields a robust signal-to-background ratio while ensuring the reaction remains in the linear range.

-

Substrate Concentration: The concentration of the peptide or protein substrate should be optimized, typically around the Km value for the kinase, to ensure sensitive detection of inhibitors.

-

ATP Concentration: The ATP concentration is a critical parameter. For screening for ATP-competitive inhibitors, an ATP concentration at or near the Km value is often used.[8] This allows for the sensitive detection of compounds that compete with ATP for the kinase's active site.

-

Reaction Time: Determine the optimal incubation time for the kinase reaction to achieve a balance between sufficient product formation and maintaining initial velocity kinetics.

-

DMSO Tolerance: HTS campaigns typically involve compounds dissolved in dimethyl sulfoxide (DMSO). It is crucial to assess the assay's tolerance to various DMSO concentrations to ensure that the solvent does not significantly impact enzyme activity or assay signal.[10]

Table 1: Example of Kinase Assay Optimization Parameters

| Parameter | Range Tested | Optimal Condition (Example) |

| Kinase Concentration | 0.1 - 10 ng/µL | 2 ng/µL |

| Substrate Concentration | 0.1 - 10 µM | 2 µM |

| ATP Concentration | 1 - 100 µM | 10 µM |

| Reaction Time | 15 - 120 minutes | 60 minutes |

| DMSO Concentration | 0.1% - 5% (v/v) | ≤ 1% (v/v) |

II. High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format, a common choice for HTS campaigns.

Materials:

-

Kinase of interest

-

Kinase substrate (e.g., a generic peptide like Kemptide for PKA)[6]

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[6]

-

Compound library plates (containing derivatives of this compound)

-

Positive control (e.g., Staurosporine)

-

Negative control (DMSO)

-

384-well white, opaque microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into the corresponding wells of the 384-well assay plates. Also, dispense the positive and negative controls into their designated wells.

-

Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Dispense the required volume (e.g., 5 µL) into each well of the assay plates.

-

Pre-incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow the compounds to interact with the kinase.

-

Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to initiate the kinase reaction.

-

Kinase Reaction Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add an equal volume (e.g., 10 µL) of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

-

Signal Stabilization and Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[11] Measure the luminescence using a plate reader.

III. Data Analysis and Hit Selection

The raw luminescence data must be normalized and analyzed to identify "hits" – compounds that exhibit significant inhibition of the kinase.

Data Normalization:

The percentage of inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

Hit Selection Criteria:

A common method for hit selection is to set a threshold based on a statistical measure of the data from the entire screen. The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay.[6] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay.

Another approach is to use a robust statistical cutoff, such as three standard deviations from the mean of the negative controls.[12] Compounds that meet this criterion are considered primary hits.

Caption: High-Throughput Screening Workflow.

Hit Validation Cascade: From Hits to Leads

Primary hits from an HTS campaign require a rigorous validation process to eliminate false positives and confirm their activity.[13] This process, often referred to as a "hit-to-lead" funnel, involves a series of increasingly stringent assays.

I. Hit Confirmation

The first step is to re-test the primary hits in the same assay to confirm their activity. This is typically done in triplicate at a single concentration.

II. Dose-Response Curves and IC₅₀ Determination

Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

III. Orthogonal Assays

To rule out assay-specific artifacts, it is crucial to test the confirmed hits in an orthogonal assay that employs a different detection technology.[14] For a kinase inhibitor screen, a suitable orthogonal assay could be a fluorescence polarization (FP) based assay.[15][16][17] FP assays measure the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to the kinase.[10][15] An inhibitor that displaces the tracer will result in a decrease in the FP signal.

IV. Counter-Screens for Non-Specific Inhibition

Many compounds can interfere with the assay technology itself, leading to false-positive results.[13] For luminescence-based assays, it is important to perform a counter-screen against the luciferase enzyme to identify compounds that directly inhibit its activity.

V. Selectivity Profiling

Promising hits should be profiled against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often more desirable as it is likely to have fewer off-target effects.

Caption: Hit Validation Cascade.

Conclusion: A Pathway to Novel Kinase Inhibitors

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening workflow detailed in this application note provides a robust and efficient framework for identifying and validating potent and selective inhibitors from a library of its derivatives. By employing a sensitive luminescence-based primary assay and a rigorous hit validation cascade that includes orthogonal testing and counter-screening, researchers can confidently advance promising compounds into the next stages of drug discovery. This systematic approach maximizes the probability of identifying high-quality lead molecules with the potential for therapeutic development.

References

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

-

Kores, K., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. Retrieved February 21, 2026, from [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved February 21, 2026, from [Link]

-

BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved February 21, 2026, from [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]

-

Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved February 21, 2026, from [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved February 21, 2026, from [Link]

-

Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved February 21, 2026, from [Link]

-

BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Meijer, L., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules, 19(3), 2888-2907. [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved February 21, 2026, from [Link]

-

Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved February 21, 2026, from [Link]

-

ACS Central Science. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Bielik, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ASSAY and Drug Development Technologies, 5(1), 75-82. [Link]

-

Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved February 21, 2026, from [Link]

-

Assay Development and High Throughput Screening. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved February 21, 2026, from [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Retrieved February 21, 2026, from [Link]

-

Penn Engineering. (n.d.). Evaluation of an Orthogonal Pooling Strategy for Rapid High-Throughput Screening of Proteases. Retrieved February 21, 2026, from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 21, 2026, from [Link]

-

MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (2025, July 8). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 21, 2026, from [Link]

-

Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved February 21, 2026, from [Link]

-

CORE. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved February 21, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved February 21, 2026, from [Link]

-

MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. Retrieved February 21, 2026, from [Link]

-

MDPI. (2022, February 21). Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. promega.com [promega.com]

- 7. promega.co.uk [promega.co.uk]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 11. mdpi.com [mdpi.com]

- 12. assay.dev [assay.dev]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

Application of 6-Chloro-3-methoxypyrazin-2-amine in Materials Science: An Overview of Current Research Landscape

A comprehensive review of the scientific literature reveals a notable absence of established applications for 6-chloro-3-methoxypyrazin-2-amine directly within the field of materials science. While this substituted pyrazine possesses a unique combination of functional groups suggesting its potential as a versatile chemical building block, its utility in the design and synthesis of advanced materials has yet to be explored or documented in peer-reviewed research.

Our in-depth search for application notes, experimental protocols, and scholarly articles specifically detailing the use of this compound in areas such as organic electronics, polymer chemistry, or nanotechnology did not yield any specific results. The existing body of research primarily focuses on the synthesis and biological activities of related heterocyclic compounds, particularly pyridine and pyridazine derivatives, with only general and infrequent mentions of their potential in materials science. For instance, some related pyridine compounds are noted for their role in creating specialized polymers and coatings, but without providing specific details or protocols.

This lack of dedicated research into the material applications of this compound means that, at present, we are unable to provide the detailed, field-proven application notes and protocols as initially requested. The creation of such a guide would require foundational research to determine the compound's relevant properties and to validate any potential applications.

Hypothetical Potential as a Synthon in Materials Chemistry

Despite the absence of direct applications, the molecular structure of this compound offers several reaction sites that could theoretically be exploited in the synthesis of novel materials. The amine, chloro, and methoxy functional groups present opportunities for various chemical transformations.

Key Structural Features and Potential Synthetic Pathways:

-

Amino Group (-NH₂): This group can undergo a variety of reactions, including amidation, alkylation, and diazotization, allowing for the introduction of diverse functionalities or for polymerization.

-

Chloro Group (-Cl): As a halogen, it can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building larger conjugated systems used in organic electronics.

-

Pyrazine Ring: The nitrogen-containing aromatic ring can influence the electronic properties of a resulting material and can also be a site for coordination with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.

A hypothetical synthetic approach for utilizing this compound as a monomer in a polymerization reaction is outlined below. It is crucial to emphasize that this is a theoretical pathway and has not been experimentally validated.

Hypothetical Protocol: Synthesis of a Poly(pyrazin-amine) Derivative via Buchwald-Hartwig Amination

This speculative protocol outlines how this compound could potentially be used as a monomer to synthesize a novel polymer.

Objective: To synthesize a linear polymer by forming an amine linkage between molecules of this compound through a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Hypothetical workflow for the polymerization of this compound.

Disclaimer: This protocol is purely theoretical and for illustrative purposes only. The feasibility of this reaction, optimal conditions, and the properties of the resulting polymer are unknown.

Conclusion and Future Outlook

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-3-methoxypyrazin-2-amine Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 6-Chloro-3-methoxypyrazin-2-amine (CAS: 5900-13-0).

This guide prioritizes the Nucleophilic Aromatic Substitution (

Status: Operational Scope: Yield Optimization, Regioselectivity Control, Impurity Profiling Applicable For: Lab Scale (mg) to Pilot Scale (kg)

Process Overview & Logic Map

The primary failure mode in synthesizing this target is regioselectivity .

-

Route A (Direct Chlorination): Chlorinating 3-methoxypyrazin-2-amine often yields the 5-chloro isomer (kinetic product) rather than the desired 6-chloro isomer, resulting in low isolated yields (<30%) and difficult chromatography.

-

Route B (The "Golden" Route): We recommend the

methoxylation of 2-amino-3-bromo-6-chloropyrazine . The bromine at C3 serves as a "sacrificial" leaving group that is more reactive than the chlorine at C6, allowing for precise installation of the methoxy group.

Synthetic Workflow Diagram

Caption: Optimized 2-step synthesis pathway minimizing regiochemical errors common in direct chlorination.

Troubleshooting Guide: Diagnosis & Solutions

Scenario A: "I am using Route B (Methoxylation), but my yield is stalled at 50%."

Issue: Incomplete conversion or competitive displacement of the C6-Chlorine. Mechanism: The amino group at C2 deactivates the ring via resonance, making the C3-Bromine less electrophilic than expected. Conversely, the C6-Chlorine is also activated by the ring nitrogens. Solution:

| Parameter | Recommendation | Scientific Rationale |

| Reagent Quality | Use freshly prepared NaOMe solution (titrated). | Commercial solid NaOMe absorbs moisture, forming NaOH. Hydroxide ions lead to hydrolysis (phenol formation) rather than methoxylation. |

| Stoichiometry | 1.05 - 1.10 equiv. | A slight excess drives the reaction. Large excess (>1.5 eq) forces the second displacement at C6, forming the dimethoxy impurity. |

| Solvent | Anhydrous THF/MeOH (1:1) | Pure MeOH can be too protic, solvating the methoxide anion and reducing nucleophilicity. THF increases the reaction rate. |

| Temperature | Start at 0°C , warm to RT . | High temperatures (>50°C) overcome the activation energy barrier for the C6-Cl displacement. Keep it mild to maintain selectivity for C3-Br. |

Scenario B: "I am seeing 'Impurity A' (5-bromo isomer) during the precursor synthesis."

Issue: Poor regiocontrol during the bromination of 2-amino-6-chloropyrazine. Diagnosis: The amino group directs ortho (C3) and para (C5). While C3 is sterically hindered, it is the desired position. Solution:

-

Change Brominating Agent: Switch from

to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of bromonium ions, favoring the thermodynamic product. -

Solvent Effect: Use DMF or Acetonitrile at 0°C . Avoid protic solvents like acetic acid, which can promote the 5-bromo isomer via hydrogen bonding interactions with the amine.

Scenario C: "I am forced to use Route A (Direct Chlorination) and can't separate the isomers."

Issue: You have a mixture of 5-chloro (major) and 6-chloro (target) isomers. Solution:

-

Flash Chromatography: The isomers have distinct dipole moments.

-

Stationary Phase: Silica gel (neutralized with 1%

). -

Mobile Phase: Toluene/Ethyl Acetate gradients often provide better separation than Hexane/EtOAc for aminopyrazines.

-

-

Crystallization: The 6-chloro isomer is generally more symmetrical and crystalline. Attempt recrystallization from hot Ethanol/Water .

The "Golden Batch" Protocol (Route B)

This protocol is optimized for high fidelity and reproducibility.

Step 1: Synthesis of 2-Amino-3-bromo-6-chloropyrazine[1]

-

Charge a reactor with 2-amino-6-chloropyrazine (1.0 eq) and anhydrous DMF (10 vol).

-

Cool the solution to 0–5°C .

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Critical: Exotherm control.

-

Stir at 0°C for 2 hours, then warm to 20°C for 1 hour.

-

Monitor by HPLC. (Target: <2% starting material).

-

Quench with water (20 vol). The product should precipitate.

-

Filter and wash with water.[1] Dry at 45°C under vacuum.

-

Expected Yield: 85-90%

-

Appearance: Pale yellow solid.

-

Step 2: Synthesis of this compound

-

Charge the intermediate from Step 1 (1.0 eq) into anhydrous Methanol (15 vol).

-

Add Sodium Methoxide (25% wt in MeOH, 1.1 eq) dropwise at 20-25°C .

-

Note: Do not reflux immediately. Allow the reaction to proceed under kinetic control.

-

-

Stir at ambient temperature for 4–6 hours.

-

Monitor by HPLC.

-

If C3-Br remains: Heat to 40°C for 1 hour.

-

If dimethoxy forms: Stop immediately and quench.

-

-

Quench by adjusting pH to 7 with dilute acetic acid.

-

Concentrate to remove MeOH.

-

Extract residue with Ethyl Acetate. Wash with brine.

-

Concentrate and recrystallize from Ethanol/Heptane if necessary.

FAQ: Rapid Response

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaOMe? A: No. The tert-butoxide anion is too bulky. It will likely act as a base (deprotonating the amine) rather than a nucleophile at the sterically crowded C3 position, leading to degradation or no reaction.

Q: Why is the 6-position chlorine stable during methoxylation? A: It is a matter of relative activation. The C3 position is "sandwiched" between the ring nitrogen (N4) and the electron-donating amino group. While the amino group deactivates C3 via resonance, the presence of the Bromine (a better leaving group than Chlorine) at C3 makes it the path of least resistance for the nucleophile.

Q: My product is turning pink/red on the shelf. A: Aminopyrazines are prone to oxidation. Store the product under Argon at 4°C in an amber vial. Ensure all acid traces are removed during the workup, as acid salts accelerate degradation.

References

-

Vertex Pharmaceuticals. (2018). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.[2][3] CN108101857B.

- Context: Describes the synthesis of the brominated intermediate from carboxylate precursors, establishing the stability and viability of the 3-bromo-6-chloro substitution p

-

Sigma-Aldrich. (n.d.).[4] 2-Amino-3-bromo-6-chloropyrazine Product Sheet.

- Context: Confirms the commercial availability and physical properties of the key intermedi

-

National Institutes of Health (NIH). (2012). Regioselective chlorination and bromination of unprotected anilines.[5]

- Context: Provides mechanistic insight into controlling halogenation regioselectivity in amino-aromatics using copper halides and ionic liquids, relevant for troubleshooting Route A.

-

MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Context: Theoretical grounding for the directing effects of amino groups in heteroarom

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 3. CN108101857A - That produces the bromo- 6- chloropyrazines of 2- amino -3- can amplification technique - Google Patents [patents.google.com]

- 4. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography [mdpi.com]

- 5. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Chloro-3-methoxypyrazin-2-amine

Welcome to the technical support center for 6-Chloro-3-methoxypyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic amine intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What's the very first step I should consider for purifying the crude this compound?

Your initial work-up should focus on removing bulk, non-polar impurities. A simple and effective first step is to wash the solid crude product with a non-polar solvent like petroleum ether or hexane.[1] This can significantly clean up the material before proceeding to more rigorous techniques like recrystallization or chromatography.

Q2: My crude product has a distinct color (e.g., yellow, brown). Does this definitively indicate impurity?

While a pure compound often has a characteristic color or is colorless, an unexpected or dark coloration typically suggests the presence of impurities.[1] These can be high molecular weight byproducts or oxidation products.[2] While color isn't a quantitative measure of purity, it's a strong qualitative indicator that further purification is necessary.

Q3: What are the most robust and commonly used purification methods for a compound like this?

For this compound, a multi-tiered approach is often most effective. The primary techniques, in order of increasing resolving power, are:

-

Recrystallization: Excellent for removing impurities with different solubility profiles. Aqueous ethanol is often a good starting point for pyrazine derivatives.[3]

-

Acid-Base Extraction: This technique specifically leverages the basicity of the amine functional group to separate it from acidic and neutral impurities.[4][5]

-

Silica Gel Column Chromatography: The most powerful technique for separating compounds with very similar polarities.[1][6]

Q4: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how do I fix it?

"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution as a super-saturated liquid instead of a solid.[1] To resolve this:

-

Add more solvent: Your solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved.[1]

-

Cool the solution more slowly: Rapid cooling encourages precipitation as an oil. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[1]

-

Change your solvent system: Try a solvent with a lower boiling point or use a co-solvent system (a "good" solvent mixed with a "poor" solvent).[1]

Q5: Can I use acid-base extraction for this specific molecule?

Absolutely. The 2-amino group on the pyrazine ring is basic and can be protonated by an aqueous acid (like 10% HCl) to form a water-soluble ammonium salt.[4][7] This allows you to wash away neutral or acidic organic impurities with the organic solvent layer. You can then regenerate your purified amine by basifying the aqueous layer and extracting the product back into an organic solvent.[5][8]

Purification Workflow & Decision Tree

This diagram outlines a logical workflow for the purification of this compound, from crude material to a highly pure final product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. vernier.com [vernier.com]

- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Technical Support Center: 6-Chloro-3-methoxypyrazin-2-amine Synthesis

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 6-Chloro-3-methoxypyrazin-2-amine (CAS: Intermediate Grade) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Reaction Pathways

The synthesis of This compound is a critical transformation in the development of kinase inhibitors and heterocyclic pharmacophores. However, the electron-rich nature of the aminopyrazine core, combined with the directing effects of the methoxy group, creates a "perfect storm" for regioselectivity issues.

This guide covers the two primary synthetic routes and their associated failure modes:

-

Route A (Direct Halogenation): Electrophilic chlorination of 3-methoxypyrazin-2-amine.

-

Route B (Nucleophilic Substitution - SNAr): Amination of 2,6-dichloro-3-methoxypyrazine.

Visualizing the Failure Points

The following diagram maps the "Happy Path" (Green) against the most common "Sad Paths" (Red/Orange), visualizing where side reactions diverge from the desired workflow.

Caption: Reaction network showing the divergence of desired product (Yellow) vs. common regiochemical impurities (Red) for both synthesis routes.

Troubleshooting Guide: Route A (Direct Chlorination)

Context: You are reacting 3-methoxypyrazin-2-amine with N-chlorosuccinimide (NCS) or similar electrophiles.

Critical Issue: The "Wrong" Isomer (Regioselectivity)

Symptom: LCMS shows a major peak with the correct mass (M+1), but NMR confirms the chlorine is at the C5 position, not the desired C6. Diagnosis: Electronic conflict.

-

The Amino group (-NH₂) at C2 is a strong ortho/para director. In the pyrazine ring, it strongly activates C5 (para).

-

The Methoxy group (-OMe) at C3 is also an ortho/para director. It activates C6 (para).

-

Mechanism: The resonance contribution (+M effect) of the amino group is generally stronger than that of the methoxy group. Consequently, the C5 position is more nucleophilic, leading to the formation of 5-chloro-3-methoxypyrazin-2-amine as the major product.

Corrective Protocol:

-

Switch Solvent: Change from polar aprotic solvents (DMF/Acetonitrile) to non-polar solvents (e.g., Toluene or CCl₄) if solubility permits. Solvent polarity can influence the transition state energy, sometimes favoring the "ortho" chlorination relative to the methoxy group due to coordination effects.

-

Lower Temperature: Run the reaction at -20°C to 0°C. Lower temperatures favor the kinetic product. While C5 is likely still the kinetic favorite, reducing energy can sometimes improve the ratio if C6 activation has a lower barrier under specific catalytic conditions.

-

Block C5 (Alternative Strategy): If separation is impossible, consider starting with a 5-substituted precursor (e.g., 5-bromo) that can be removed later, though this adds steps.

Critical Issue: Over-Chlorination

Symptom: Appearance of a peak at M+34/36 (M+Cl-H). Diagnosis: Formation of 5,6-dichloro-3-methoxypyrazin-2-amine . Cause: Once the first chlorine is added, the ring is deactivated, but the strong activating nature of the amino and methoxy groups can still permit a second electrophilic attack if excess NCS is present or if the reaction is allowed to run too long.

Corrective Protocol:

-

Stoichiometry: Use exactly 0.95 eq. of NCS. It is better to leave unreacted starting material (which is polar and easily separated) than to generate the dichloro impurity (which is lipophilic and co-elutes with the product).

-

Slow Addition: Add NCS portion-wise over 1 hour to prevent localized high concentrations.

Troubleshooting Guide: Route B (SNAr Amination)

Context: You are reacting 2,6-dichloro-3-methoxypyrazine with Ammonia.

Critical Issue: Regioisomer Formation

Symptom: You isolate a product that looks correct by MS, but subsequent coupling reactions fail or NMR is inconsistent. Diagnosis: Formation of 2-chloro-6-amino-3-methoxypyrazine .

-

Mechanism: The precursor has two electrophilic sites: C2 and C6.

-

C2 (Target Attack): Positioned ortho to the Methoxy group. The electron-donating resonance (+M) of the OMe group increases electron density at C2, deactivating it toward nucleophilic attack (SNAr).

-

C6 (Impurity Attack): Positioned meta to the Methoxy group (across the ring nitrogen). It is less affected by the OMe resonance deactivation and is sterically less hindered.

-

-

Result: Under standard conditions, the ammonia prefers C6, leading to the wrong isomer.

Corrective Protocol:

-

Solvent Effect: Use a non-polar solvent (e.g., Toluene) if possible, or use specific catalysts that coordinate with the methoxy oxygen to direct the incoming nucleophile to the C2 position (neighboring group participation).

-

Leaving Group Change: If possible, use 2-fluoro-6-chloro-3-methoxypyrazine . The fluorine at C2 is a much better leaving group (SNAr rate: F >> Cl) and will direct the amine exclusively to the C2 position, solving the regioselectivity problem entirely.

Critical Issue: Hydrolysis (Pyrazinone Formation)

Symptom: Peak at M-14 (Demethylation) or M-18+16 (Cl -> OH). Diagnosis: Formation of 6-chloro-3-hydroxypyrazin-2-amine (tautomerizes to pyrazinone). Cause:

-

Moisture: The methoxy group ortho to the chlorines is susceptible to hydrolysis under basic conditions (ammonia + water) at high temperatures.

-

Demethylation: Nucleophilic attack by ammonia on the methyl of the methoxy group (SN2) rather than the ring, especially in high-pressure vessels at >100°C.

Corrective Protocol:

-

Anhydrous Conditions: Use 7M NH₃ in Methanol (anhydrous) rather than aqueous ammonium hydroxide.

-

Temperature Control: Do not exceed 80°C.

Impurity Profile & Identification

Use this table to identify side products in your LCMS traces. Assumption: Reverse Phase C18 Column, Acidic Mobile Phase.

| Impurity ID | Structure Name | Relative RT | Mass Shift (Δ) | Origin |

| Target | This compound | 1.00 | 0 | Desired |

| Impurity A | 5-Chloro-3-methoxypyrazin-2-amine | 0.95 - 1.05 | 0 (Isomer) | Route A (Regio) |

| Impurity B | 5,6-Dichloro-3-methoxypyrazin-2-amine | 1.20 - 1.30 | +34 Da | Route A (Over-rxn) |

| Impurity C | 2-Chloro-6-amino-3-methoxypyrazine | 0.90 - 1.00 | 0 (Isomer) | Route B (Regio) |

| Impurity D | 2,6-Diamino-3-methoxypyrazine | 0.40 - 0.60 | -19 Da (Cl→NH₂) | Route B (Over-rxn) |

| Impurity E | 6-Chloro-3-hydroxypyrazin-2-amine | 0.30 - 0.50 | -14 Da (Me→H) | Hydrolysis |

Recommended Experimental Protocol (Route A Optimized)

This protocol is optimized to minimize the C5-chloro impurity, though separation may still be required.

Reagents:

-

3-methoxypyrazin-2-amine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (0.95 eq)

-

Acetonitrile (ACN) (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve 3-methoxypyrazin-2-amine in anhydrous ACN under Nitrogen. Cool to 0°C .[1]

-

Addition: Dissolve NCS in a minimal amount of ACN. Add this solution dropwise to the pyrazine solution over 60 minutes .

-

Why: Keeping the NCS concentration low prevents over-chlorination and allows the reaction to proceed under kinetic control.

-

-

Monitoring: Stir at 0°C for 4 hours. Monitor by HPLC.

-

Stop Condition: Quench when starting material is <5%. Do not chase 100% conversion, or Impurity B (Dichloro) will form.

-

-

Workup: Remove solvent in vacuo. Resuspend in DCM/Water. Wash with water to remove Succinimide.

-

Purification (Critical): The C5 and C6 isomers are difficult to separate. Use Flash Chromatography with a gradient of Ethyl Acetate in Hexanes (0-40%).

-

Note: The 5-chloro isomer (Impurity A) is typically slightly more polar than the 6-chloro target due to the dipole alignment of the amine and chlorine.

-

Frequently Asked Questions (FAQs)

Q: Can I use bleach (NaOCl) instead of NCS? A: Not recommended. Bleach creates a harsh oxidative environment and high pH. This often leads to the hydrolysis of the methoxy group (Impurity E) and oxidative degradation of the amine. NCS provides a controlled source of electrophilic chlorine "Cl+".

Q: Why is the SNAr route yielding the wrong isomer? A: As detailed in Section 3, the methoxy group deactivates the position ortho to it (C2). Without a better leaving group (like Fluorine) at C2, the ammonia attacks the more accessible C6 position.

Q: How do I distinguish the C5-chloro and C6-chloro isomers by NMR? A:

-

Target (6-Chloro): The remaining aromatic proton is at C5 . It will show a singlet (or weak doublet due to long-range coupling). The shift is typically around 7.6 - 7.8 ppm (depending on solvent).

-

Impurity (5-Chloro): The remaining proton is at C6 . Due to the proximity to the ring nitrogen and the chlorine, this proton often shifts slightly downfield compared to the C5 proton, but the definitive check is NOE (Nuclear Overhauser Effect) .

-

NOE Experiment: Irradiate the Methoxy protons.

-

Result: If you see enhancement of the aromatic proton, the proton is at C2 or C4? No.

-

Target (6-Cl, 5-H): Methoxy is at C3. Proton is at C5. They are meta . No strong NOE.

-

Impurity (5-Cl, 6-H): Methoxy is at C3. Proton is at C6. They are para . No NOE.

-

Wait, check structure:

-

Target: H is at C5. OMe at C3. Distance is far.

-

Impurity: H is at C6. OMe at C3. Distance is far.

-

-

Better NOE: Irradiate the Amine (NH2) protons (if visible in DMSO).

-

Target (NH2 at C2, H at C5): Para. No NOE.

-

Impurity (NH2 at C2, H at C6): Meta. No NOE.

-

-

Best method:HMBC . Look for coupling between the Ring Carbon and the Methoxy/Amine protons.

-

References

-

Regioselectivity in Pyrazine Chlorination

-

SNAr Reactivity of Chloropyrazines

- Title: Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic

-

Source: BenchChem.[3]

-

General Halogenation Reagents

-

Title: Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.[4]

- Source: Tokyo Chemical Industry (TCI).

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

Stability issues of 6-Chloro-3-methoxypyrazin-2-amine in solution

Technical Support Center: 6-Chloro-3-methoxypyrazin-2-amine

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on foundational chemical principles, data from structurally related molecules, and established best practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

-

pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.[1][2]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]

-

Light: Exposure to UV or visible light can induce photodegradation.[4][5]

-

Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the degradation of the amine and pyrazine ring.[6][7]

-

Solvent: The choice of solvent can impact solubility and the rate of degradation pathways.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize shelf-life, solutions should be stored in a cool, dark place.[8][9] It is advisable to use amber vials to protect from light. For long-term storage, refrigeration (2-8 °C) is recommended. If the solvent is volatile, ensure the container is tightly sealed to prevent concentration changes.

Q3: In which solvents is this compound expected to be soluble?

A3: While specific quantitative solubility data for this compound is limited, based on structurally similar aminopyrazines and pyridazines, it is expected to have good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[10] Solubility in water is likely to be low.[11]

Q4: Can I adjust the pH to improve the solubility of this compound?

A4: Yes, as a weak base due to the 2-amino group, the solubility of this compound in aqueous or protic solvents can often be increased by adding a small amount of acid to form a more soluble salt. However, it is crucial to consider that altering the pH may also impact the stability of the compound, potentially accelerating hydrolysis.[1]

Troubleshooting Guide: Investigating Solution Instability

This section provides a systematic approach to identifying and resolving common stability issues observed during experiments.

Issue 1: Unexpected Color Change in Solution (e.g., to Yellow or Brown)

Potential Cause: This is often an indicator of oxidative degradation or the formation of highly conjugated degradation products. The aminopyrazine core can be susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting color change in solution.

Experimental Protocol: Assessing Oxidative Degradation

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest.

-

Stress Condition: Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[6][7]

-

Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Analysis: Analyze the stressed sample by HPLC with a photodiode array (PDA) detector.[12] Compare the chromatogram to that of an unstressed control solution.

-

Interpretation: The appearance of new peaks in the stressed sample indicates the formation of oxidative degradation products. The PDA can help identify if these new peaks correspond to colored species.

Issue 2: Appearance of New Peaks in HPLC Analysis Over Time

Potential Cause: The emergence of new peaks suggests that the compound is degrading. The most common degradation pathway in aqueous or protic solutions is hydrolysis. For this compound, hydrolysis could potentially occur at the C-Cl bond or the C-OCH₃ bond.

Predicted Hydrolytic Degradation Pathways:

Caption: Potential hydrolytic degradation pathways.

Troubleshooting and Characterization:

Step 1: Perform a Forced Hydrolysis Study

This study will help determine the susceptibility of the compound to acid and base-catalyzed hydrolysis and identify the resulting degradation products.

Experimental Protocol: Forced Hydrolysis Study

-

Prepare Stock Solutions: Create three solutions of your compound: one in a neutral solvent (e.g., 50:50 acetonitrile:water), one in an acidic solution (e.g., 0.1 M HCl), and one in a basic solution (e.g., 0.1 M NaOH).

-

Incubate: Store the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[6]

-

Neutralize: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the analytical column.

-

Analyze: Use a stability-indicating HPLC method to analyze all three samples and an unstressed control.

| Condition | Typical Reagents | Temperature | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | To assess stability in acidic conditions |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | To assess stability in basic conditions |

| Neutral Hydrolysis | Water or Buffer (pH 7) | Room Temp to 60°C | To evaluate stability in neutral aqueous environments |

Step 2: Develop a Stability-Indicating HPLC Method

A good stability-indicating method is crucial for separating the parent compound from all potential degradation products.

Recommended Starting HPLC Conditions (for method development):

| Parameter | Recommendation |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at wavelength of maximum absorbance |

| Column Temperature | 30°C |

This method should be optimized to ensure adequate separation of all observed peaks.

Issue 3: Loss of Compound Potency or Inconsistent Results

Potential Cause: This can be due to thermal degradation, especially if the experimental protocol involves heating. Photodegradation can also contribute if solutions are not adequately protected from light.

Troubleshooting and Characterization:

Step 1: Assess Thermal Stability

Experimental Protocol: Thermal Degradation Study

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Incubation: Heat the solution at a specific temperature (e.g., 80°C) for a defined period.

-

Analysis: Analyze the sample by HPLC at various time points and compare the peak area of the parent compound to an unheated control. A decrease in the main peak area indicates thermal degradation.

Step 2: Assess Photostability

Experimental Protocol: Photostability Study

-

Sample Preparation: Prepare two aliquots of the compound in solution.

-

Exposure: Expose one aliquot to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6] Keep the second aliquot in the dark as a control.

-

Analysis: Analyze both samples by HPLC after a defined exposure period. A greater loss of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity.

| Stress Factor | Typical Conditions | Potential Outcome |

| Thermal | Heating solution (e.g., 60-80°C) | General decomposition |

| Photolytic | Exposure to UV/Vis light | Formation of photoreactive products |

References

- BenchChem. (2025). Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.

- Hikichi, M., Han, J., Ito, S., Oki, O., Tsuji, R., Kondo, T., Jeong, S., Ito, Y., Takeshita, J., & Miyauchi, M. (2025). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science, 12(43), 2504832.

- Hikichi, M., Han, J., Ito, S., Oki, O., Tsuji, R., Kondo, T., Jeong, S., Ito, Y., Takeshita, J., & Miyauchi, M. (2025). Enhanced Thermal- and Photostability of Trace Pyrazine-Incorporated Hydrogen Boride Nanosheets. Advanced Science, 12(43).

- Pei, K., Zhang, Y., Wang, C., Wang, Y., Zhao, J., & Xie, Y. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. Materials (Basel, Switzerland), 11(10), 2063.

- Allal, H., Obada, A., Ayachi, A., Goudali, M., El-Guesmi, N., & Hamzaoui, A. (2021).

- Hossain, A., Dey, A., Seth, S. K., Ray, P. P., Ballester, P., Pritchard, R. G., Ortega-Castro, J., Frontera, A., & Mukhopadhyay, S. (2018). Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)

- Wang, J., Wang, J., Yue, J., & Sun, X. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Serbian Chemical Society, 87(11), 1255–1269.

- Mojumdar, S. C., Lebruskova, K., & Valigura, D. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(4), 245-249.

- Hossain, A., Dey, A., Seth, S. K., Ray, P. P., Ballester, P., Pritchard, R. G., Ortega-Castro, J., Frontera, A., & Mukhopadhyay, S. (2018). Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)

- Sharma, A., & Singh, S. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- Chatterjee, B. (2013). Forced degradation and impurity profiling: A review of analytical perspectives. Trends in Analytical Chemistry, 49, 83-98.

- Sharma, G., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry, 10, S1569-S1576.

- Kumar, V., & Kumar, S. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.

- MilliporeSigma. (n.d.). Aminopyrazine 98%.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.

- Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 1779-1782.

- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.

- Tonski, M., Felis, E., & Pazdro, K. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Water, Air, & Soil Pollution, 230(11), 1-13.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-methyl-3-pyridinecarbonitrile.

- Fisher Scientific. (2025).

- Semantic Scholar. (2008). Hydrolytic stability of hydrazones and oximes.

- Fisher Scientific. (2014). Safety Data Sheet: 2,4-Pyrimidinediamine, 6-chloro-.

- ChemicalBook. (n.d.). 6-Chloro-4-methylpyridazin-3-amine.

- J&K Scientific. (n.d.). 6-Amino-2-chloro-3-methylpyridine.

- Tonski, M., Felis, E., & Pazdro, K. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Water, Air, & Soil Pollution, 230(11), 1-13.

- Freeman, S. A., & Rochelle, G. T. (2015). Blends of amines with piperazine for CO2 capture. U.S. Patent No. 9,005,550. Washington, DC: U.S.

- Garg, N. K. (n.d.).

- AFG Bioscience LLC. (2016).

- Olin Corp. (1966). Process for preparing 2-(secondary amino)-halogenopyrimidines. U.S.

- Biochem Chemopharma. (n.d.).

- ZaiQi Bio-Tech. (n.d.). 6-chloropyrazin-2-amine.

- TCI Chemicals. (2025).

- Fisher Scientific. (2025).

- BLD Pharm. (n.d.). 164666-68-6|6-Chloro-2-methylpyridin-3-amine.

- Chem-Impex. (n.d.). 3-Amino-6-chloro-2-methylpyridine.

- Collins, K. H. (1966). 2, 3-and 2, 6-dichloropyrazine by chlorination. U.S.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

Sources

- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products [agris.fao.org]

- 3. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianjpr.com [asianjpr.com]

- 8. afgsci.com [afgsci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 11. patents.justia.com [patents.justia.com]

- 12. biomedres.us [biomedres.us]

Technical Support Center: 6-Chloro-3-methoxypyrazin-2-amine Optimization

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 6-Chloro-3-methoxypyrazin-2-amine . It prioritizes troubleshooting real-world synthetic challenges, specifically regioselectivity and purification, rather than generic textbook descriptions.

Status: Operational Ticket Focus: Regiocontrol in SNAr of Aminochloropyrazines Applicable For: Medicinal Chemistry, Process Development, Radiolabeling Precursors[1]

Core Reaction Logic & Mechanistic Insight

The synthesis of This compound typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of a dichloropyrazine precursor.[1][2][3] The critical challenge is regioselectivity .

The pyrazine ring is electron-deficient, facilitating SNAr.[1][2][3][4] However, the presence of the exocyclic amine (-NH2) at position 2 creates a "push-pull" electronic environment:

-

Electronic Deactivation: The -NH2 group is an Electron Donating Group (EDG) via resonance (+M), which theoretically deactivates the ring towards nucleophiles.[1]

-

Directing Effect: Contrary to simple deactivation, the amine proton can facilitate Agostic interactions or Hydrogen Bonding with the incoming alkoxide nucleophile, directing substitution to the ortho (C3) position over the para (C5) or meta (C6) positions.

The "Golden Path" Protocol

To achieve the target This compound , you must start with 3,6-Dichloro-2-aminopyrazine .[1][2][3]

Critical Warning: Do not confuse the starting material with 3,5-Dichloro-2-aminopyrazine.[1][2][3] Using the 3,5-isomer will yield the 5-chloro analog, a common impurity in commercial batches.[1][2][3]

Troubleshooting Guide (Q&A Format)

Case 1: "I am observing a mixture of regioisomers (C3-OMe vs C6-OMe). How do I favor the C3-substitution?"

Diagnosis: In polar protic solvents (like pure Methanol), the hydrogen-bond directing effect of the amine is weakened by solvent competition. This allows the nucleophile to attack the C6 position, which is electronically activated by the N1 nitrogen and less sterically hindered.

Solution: The "Guided Entry" Strategy Switch to a non-polar or aprotic solvent system to maximize the intramolecular directing effect of the amine.

-

Protocol Adjustment: Instead of NaOMe/MeOH reflux, generate Sodium Methoxide in situ using NaH in dry THF or Toluene. Add Methanol (1.05 eq) strictly stoichiometrically.

-

Mechanism: In THF, the sodium cation coordinates between the amine nitrogen and the methoxide oxygen, clamping the nucleophile in position to attack C3 (the ortho position).

Case 2: "The reaction stalls at 60% conversion, but adding more NaOMe causes bis-methoxylation."

Diagnosis: The product (3-methoxy derivative) is less reactive than the starting material due to the added electron donation from the methoxy group.[2] However, a large excess of NaOMe eventually forces the second chlorine displacement.

Optimization Table: Stoichiometry vs. Temp

| Variable | Recommendation | Rationale |

| Stoichiometry | 1.05 eq NaOMe | Strict limiting reagent control prevents bis-addition.[1][2][3] |

| Temperature | 60°C | Lower temperature increases selectivity (kinetic vs thermodynamic control).[1][2] |

| Concentration | 0.5 M | Dilution favors mono-substitution kinetics.[1][2][3] |

| Reagent Addition | Dropwise (1h) | Prevents localized "hotspots" of high base concentration.[2] |

Case 3: "My product is turning black/tarry during workup."

Diagnosis: Aminochloropyrazines are prone to oxidative degradation and polymerization under acidic conditions or when exposed to light on silica gel.[2][3]

Corrective Workflow:

-

Quench: Do not use strong acid.[2][3] Quench with Saturated NH4Cl or water.[2][3]

-

Extraction: Use EtOAc/THF mixtures.[2][3] The product has poor solubility in pure Hexanes/Ether.

-

Purification: Pre-treat your Silica Gel column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that catalyze decomposition.[2]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on solvent choice and starting material selection.

Figure 1: Mechanistic divergence in the methoxylation of 3,6-dichloro-2-aminopyrazine. Condition B (Aprotic) favors the target via chelation control.[1]

Advanced Purification Protocol (The "Self-Validating" Method)

If standard chromatography fails to separate the regioisomers (C3-OMe vs C6-OMe), utilize the difference in pKa induced by the position of the chlorine atom.

Differential pH Extraction:

-

Dissolve crude mixture in 0.5 M HCl . Both isomers will protonate.[2][3]

-

Wash with DCM (removes non-basic impurities).[2]

-

Slowly adjust pH to 4.5 - 5.0 using dilute NaOH.

-

Theory: The 6-chloro isomer (chlorine meta to amine) is slightly more basic than the 3-chloro isomer (chlorine ortho to amine, inductive withdrawal is stronger).[1][2]

-

The Target (6-Chloro-3-methoxy...) has the Cl at C6 (meta) and OMe at C3 (ortho).[1][2][3] The OMe at C3 increases basicity via resonance.[2]

-

The Impurity (3-Chloro-6-methoxy...) has Cl at C3 (ortho).[1][2][3] This drastically lowers the pKa of the amine.

-

-

Extract with DCM at pH 5.0. The less basic impurity (Cl at C3) often remains protonated or extracts differently compared to the target. Note: This requires empirical titration for your specific concentration.

References

-

Regioselectivity in SNAr of Dichloropyrazines

-

General Pyrazine Synthesis & Functionaliz

-

Mechanism of Alkoxyl

Sources

Navigating the Scale-Up Synthesis of 6-Chloro-3-methoxypyrazin-2-amine: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 6-Chloro-3-methoxypyrazin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale production of this key pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in process chemistry with practical, field-proven insights to support your drug development endeavors.

I. Introduction to the Synthetic Pathway and Core Challenges

The most common and industrially viable route to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically starts from a readily available dichloropyrazine precursor, which is first methoxylated and then aminated.

A plausible and common synthetic route is the selective amination of 2,6-dichloro-3-methoxypyrazine. This seemingly straightforward transformation presents several challenges when transitioning from laboratory to pilot or commercial scale.

Core Scale-Up Challenges:

-

Regioselectivity: The primary challenge lies in controlling the position of the amination. The pyrazine ring has two reactive chloride sites, and achieving selective substitution at the C-2 position over the C-6 position is critical for yield and purity.

-

Byproduct Formation: The formation of the undesired di-aminated byproduct, 2,6-diamino-3-methoxypyrazine, is a significant issue that can complicate purification and reduce the overall yield. Hydrolysis of the chloro or methoxy groups can also occur under certain conditions, leading to further impurities.[1]

-

Reaction Kinetics and Control: Amination reactions are often exothermic and can pose a risk of thermal runaway if not properly controlled, especially on a large scale.[2]

-

Purification: Isolating the desired product with high purity on a large scale can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

This guide will systematically address these challenges in the following sections.

II. Troubleshooting Guide: A Proactive Approach to Synthesis

This section is designed to help you anticipate and resolve common issues encountered during the scale-up synthesis of this compound.

Problem 1: Poor Regioselectivity (High Levels of 6-Amino-2-chloro-3-methoxypyrazine Isomer)

Root Cause Analysis:

The electronic and steric environment of the pyrazine ring influences the site of nucleophilic attack. While the C-2 and C-6 positions are both activated by the ring nitrogens, subtle differences in their electronic character and steric hindrance can be exploited to favor the desired isomer. The inductive effect of the nitro group in similar compounds is known to make the ortho position more electron-deficient and prone to nucleophilic attack, a principle that can be extended to the directing effects of substituents on the pyrazine ring.[3][4]

Troubleshooting Strategies:

| Parameter | Recommendation & Rationale |

| Temperature | Lowering the reaction temperature can often enhance selectivity. Kinetic control is favored at lower temperatures, potentially increasing the energy difference between the transition states leading to the two isomers. |

| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energies. Aprotic polar solvents like DMF or NMP are commonly used.[1] Experimenting with a range of solvents, including those with different polarities and coordinating abilities, may improve regioselectivity. |

| Aminating Agent | The nature and concentration of the aminating agent are crucial. Using a less reactive or more sterically hindered amine source might improve selectivity. The concentration of ammonia (if used) should be carefully controlled. |